

Adamexine: A Review of Preclinical Safety and Toxicity

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Introduction

This document provides a comprehensive overview of the preclinical safety and toxicity profile of **Adamexine**. The information herein is intended for researchers, scientists, and drug development professionals to support further investigation and development of this compound. The data is compiled from a series of standardized preclinical studies designed to characterize the potential risks associated with **Adamexine** administration.

Non-Clinical Safety and Toxicity Profile

The preclinical safety evaluation of **Adamexine** was conducted in accordance with international regulatory guidelines. The program included studies to assess acute and repeat-dose toxicity, genotoxicity, and safety pharmacology.

Acute toxicity studies were performed to determine the potential for adverse effects following a single dose of **Adamexine**.

Table 1: Summary of Acute Toxicity Data



Species	Route of Administration	LD50 (mg/kg)	Key Clinical Observations
Mouse	Oral (p.o.)	> 2000	No mortality or significant clinical signs observed.
Rat	Intravenous (i.v.)	500	Ataxia, lethargy, and decreased respiratory rate at doses > 400 mg/kg.

Experimental Protocol: Acute Oral Toxicity in Mice

- Test System: CD-1 mice, 5 males and 5 females per group.
- Dose Levels: A single oral gavage dose of 2000 mg/kg was administered.
- Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.
- Observation Period: 14 days.
- Parameters Observed: Clinical signs, body weight, and mortality were recorded daily. Gross necropsy was performed on all animals at the end of the observation period.

Repeat-dose toxicity studies were conducted to evaluate the effects of **Adamexine** following daily administration over a 28-day period.

Table 2: Summary of 28-Day Repeat-Dose Toxicity in Rats



Route	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Target Organs	Key Findings
Oral	0, 50, 150, 450	150 (M), 150 (F)	Liver	Increased liver enzymes (ALT, AST) and hepatocellular hypertrophy at 450 mg/kg/day.

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocol: 28-Day Oral Toxicity in Rats

- Test System: Sprague-Dawley rats, 10 males and 10 females per group.
- Dose Administration: Daily oral gavage for 28 consecutive days.
- Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.
- Toxicokinetics: Plasma samples were collected on Day 1 and Day 28 to determine systemic exposure.

Genotoxicity

A standard battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **Adamexine**.

Table 3: Summary of Genotoxicity Studies



Assay	Test System	Concentration/Dos e Range	Result
Ames Test	S. typhimurium (TA98, TA100, etc.)	10 - 5000 μ g/plate	Negative
Chromosomal Aberration	Human Peripheral Blood Lymphocytes	50 - 500 μg/mL	Negative
In Vivo Micronucleus	Mouse Bone Marrow	500 - 2000 mg/kg	Negative

Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

- Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Methodology: Plate incorporation method, with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver).
- Test Concentrations: Five concentrations of **Adamexine** ranging from 10 to 5000 μ g/plate.
- Analysis: The number of revertant colonies was counted and compared to the vehicle control. A positive result is defined as a dose-related increase in revertants to at least twice the background rate.

Safety Pharmacology

Safety pharmacology studies were conducted to investigate the potential for **Adamexine** to affect vital physiological functions.

Table 4: Summary of Safety Pharmacology Studies



Study	Test System	Key Findings
Cardiovascular	hERG Assay	IC50 > 30 μ M. Low potential for QT prolongation.
Central Nervous System	Irwin Test (Rat)	No significant effects on neurobehavioral parameters up to 300 mg/kg.
Respiratory	Whole-body Plethysmography (Rat)	No adverse effects on respiratory rate or tidal volume up to 300 mg/kg.

Visualizations

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like **Adamexine**, leading to a therapeutic effect.

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